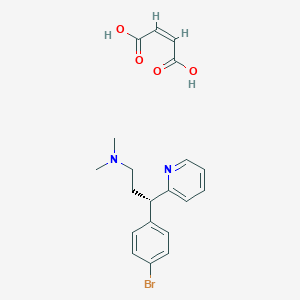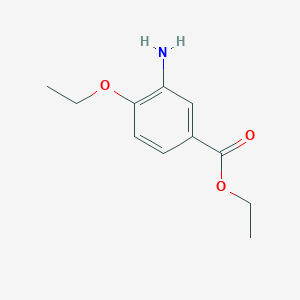
Oxobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV), also known as TiO(acac)2, is a coordination compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound has been extensively studied for its potential use in catalysis, sensing, and biological applications.
Scientific Research Applications
1. Precursor for Thin Film Deposition
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc, a compound similar in structure to Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV), has been used in the growth of highly c-axis-oriented ZnO films on Si(100). The precursor shows excellent decomposition properties, indicating its potential utility in thin-film deposition processes (Saraf et al., 2007).
2. Catalyst in Chemical Reactions
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato) compounds have been reported as efficient catalysts in various chemical reactions. For instance, palladium bis(2,2,6,6-tetramethyl-3,5-heptanedionato) is recognized as an effective catalyst for alkoxycarbonylation and aminocarbonylation reactions, offering good to excellent yields under milder operating conditions (Tambade et al., 2009). Similarly, it catalyzes Suzuki, Heck, Sonogashira, and cyanation reactions efficiently (Nandurkar & Bhanage, 2008).
3. Solubility in Supercritical Fluids
The solubility of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) in supercritical CO2 and binary mixtures of H2 and CO2 was examined, which is relevant for its application in supercritical fluid deposition of copper. The study offers a framework for determining the precursor concentration in such deposition processes, underlining the compound's importance in material synthesis techniques (Momose et al., 2015).
Mechanism of Action
Target of Action
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV), also known as (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;oxotitanium, is a complex compound that primarily targets the metal-organic chemical vapor deposition (MOCVD) process . This process is crucial for the preparation of high-temperature superconductors .
Mode of Action
The compound interacts with its target by acting as a precursor in the MOCVD process . Its evaporation characteristics and thermostability are critical for the quality and reproducible results of the superconductor film . The compound is synthesized by the interaction of copper acetate hydrate with TMHD in methanol solution .
Biochemical Pathways
The compound affects the MOCVD process , which is a biochemical pathway involved in the preparation of high-temperature superconductors . The compound’s evaporation characteristics and thermostability influence the quality and reproducible results of the superconductor film .
Pharmacokinetics
The compound’s ADME properties Itsthermal properties and the kinetics of decomposition are systematically investigated by nonisothermal thermogravimetric analysis methods .
Result of Action
The result of the compound’s action is the successful preparation of high-temperature superconductor films via the MOCVD process . The quality and reproducibility of the superconductor films depend on the compound’s purity, thermal stability, sufficient and stable evaporation, and good delivery properties .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature . The compound is unstable and highly sensitive to the change of temperature during the whole evaporation process . Therefore, it is very important to choose suitable volatilization technology and conditions for avoiding breakdown (or thermal aging) during the MOCVD process .
properties
| { "Design of the Synthesis Pathway": [ "The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) can be achieved through a one-pot reaction involving the reaction of titanium(IV) isopropoxide with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of acetylacetone and acetic acid.", "The reaction is carried out under inert atmosphere and at reflux temperature to ensure complete reaction and formation of the desired product.", "The product is isolated through filtration and washing with a suitable solvent followed by drying under vacuum." ], "Starting Materials": [ "Titanium(IV) isopropoxide", "2,2,6,6-tetramethyl-3,5-heptanedione", "Acetylacetone", "Acetic acid" ], "Reaction": [ "Add titanium(IV) isopropoxide to a round bottom flask under inert atmosphere.", "Add 2,2,6,6-tetramethyl-3,5-heptanedione, acetylacetone, and acetic acid to the flask and stir to dissolve.", "Heat the reaction mixture to reflux temperature and stir for several hours until a clear solution is obtained.", "Cool the reaction mixture to room temperature and filter the product.", "Wash the product with a suitable solvent such as ethanol or acetone.", "Dry the product under vacuum to obtain Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV)." ] } | |
CAS RN |
152248-67-4 |
Molecular Formula |
C22H40O5Ti |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;oxotitanium |
InChI |
InChI=1S/2C11H20O2.O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;/b2*8-7-;; |
InChI Key |
XIKXPWMOEGTKNT-ZJCTYWPYSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.O=[Ti] |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Ti] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Ti] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)

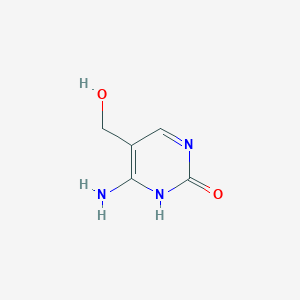
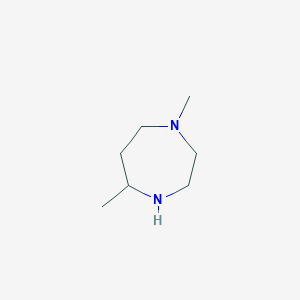
![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one](/img/structure/B124677.png)
![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B124693.png)
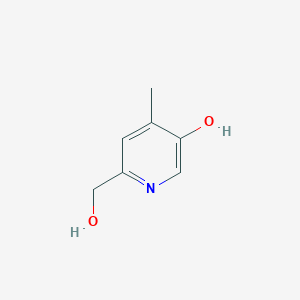
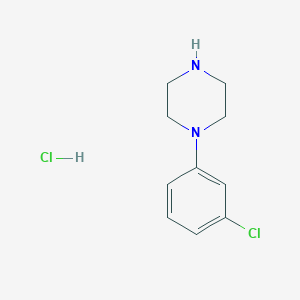
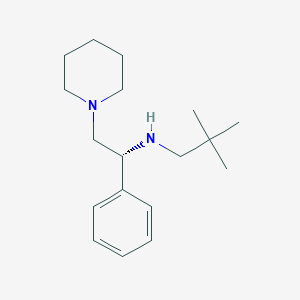
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
